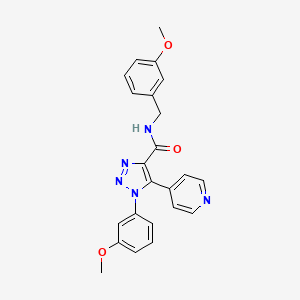

N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Historical Context of 1,2,3-Triazole Derivatives in Medicinal Research

The 1,2,3-triazole scaffold has been a cornerstone of medicinal chemistry since its first synthesis by Hans von Pechmann in the late 19th century. Early applications focused on its stability and bioisosteric potential, mimicking peptide bonds while resisting metabolic degradation. The uncatalyzed Huisgen cycloaddition, though limited by regioselectivity issues, laid the groundwork for incorporating triazoles into pharmacophores. A paradigm shift occurred in the early 2000s with the advent of click chemistry, which enabled regioselective syntheses under mild conditions, accelerating the development of triazole-based inhibitors and proteolysis-targeting chimeras (PROTACs). For instance, the Sharpless-Meldal modification facilitated the creation of triazole carboxamides with enhanced binding specificity, as exemplified by derivatives targeting epidermal growth factor receptor (EGFR) and cyclin-dependent kinases.

Significance in Contemporary Drug Discovery Paradigms

In the context of modern drug discovery, this compound epitomizes the strategic use of heteroaromatic systems to overcome limitations associated with traditional small molecules. Its methoxy groups enhance solubility and membrane permeability, while the pyridinyl moiety participates in π-π stacking interactions with tyrosine kinase domains. Computational analyses reveal that triazole carboxamides with electron-withdrawing substituents, such as halogens, exhibit superior binding affinities to EGFR (ΔG = −6.03 kcal/mol) compared to electron-donating analogs. This aligns with broader trends in oncology, where triazole derivatives are being repurposed for targeted protein degradation, offering advantages over occupancy-driven inhibitors.

Research Evolution and Current Academic Focus

Recent studies have shifted toward structure-activity relationship (SAR) optimization and in silico modeling to refine the therapeutic potential of triazole carboxamides. For example, molecular docking experiments using the EGFR kinase domain (PDB ID: 6LUD) demonstrated that this compound forms hydrogen bonds with Val 96 and hydrophobic interactions with Phe 93, mirroring the binding mode of osimertinib. Concurrently, cytotoxic evaluations against HCT-116 colorectal carcinoma cells (IC~50~ = 6.13 µg/mL) underscore its potency relative to first-generation analogs. Academic efforts now prioritize hybrid systems combining triazole carboxamides with CRISPR-Cas9 screening to identify synthetic lethal interactions in resistant cancers.

Positioning within Triazole Carboxamide Research Landscape

This compound occupies a unique niche due to its dual methoxy substitutions, which balance electronic effects and steric demands. Comparative analyses with derivatives bearing 4-chlorophenyl or 4-aminophenyl groups reveal that the 3-methoxy configuration minimizes off-target interactions while maintaining affinity for CDK4-Cyclin D3 (ΔG = −4.93 kcal/mol). Its structural complexity aligns with emerging strategies to exploit polypharmacology, wherein single molecules modulate multiple oncogenic pathways. For instance, the pyridinyl-triazole core may concurrently inhibit kinase signaling and induce proteasomal degradation of misfolded proteins, a dual mechanism under investigation in glioblastoma models.

Table 1: Comparative Binding Affinities of Triazole Carboxamide Derivatives

| Compound | Target (PDB ID) | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|---|

| Osimertinib | EGFR (6LUD) | −7.2 | Val 96, Leu 147 |

| N-(3-Methoxybenzyl) analog | EGFR (6LUD) | −6.0 | Val 96, Phe 93 |

| 4-Bromophenyl derivative | CDK4 (7SJ3) | −5.8 | Lys 35, Ala 157 |

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-30-19-7-3-5-16(13-19)15-25-23(29)21-22(17-9-11-24-12-10-17)28(27-26-21)18-6-4-8-20(14-18)31-2/h3-14H,15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACTYOKSCVZJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 415.4 g/mol |

| CAS Number | 1326879-00-8 |

The structure features a triazole ring, which is known for its diverse biological activities due to its ability to act as a scaffold for drug development.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the 1,2,3-triazole moiety have been shown to possess antifungal and antibacterial properties. In a study conducted on various triazole derivatives, it was found that certain compounds displayed potent activity against Candida albicans and other fungal pathogens with minimum inhibitory concentrations (MICs) as low as 0.0156 µg/mL .

Antitubercular Activity

The compound's potential as an antitubercular agent has been explored in recent studies. A series of similar triazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM . This suggests that this compound could be further investigated for its antitubercular efficacy.

The mechanism of action of this compound primarily involves the inhibition of specific enzymes or receptors that are crucial for microbial survival or proliferation. The triazole ring is known to interfere with the biosynthesis of ergosterol in fungi, leading to cell membrane disruption . Additionally, docking studies have indicated that the compound can effectively bind to target sites within these organisms, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

- Antifungal Activity : A study highlighted that derivatives of 1,2,4-triazoles exhibited enhanced antifungal activity compared to traditional antifungals like fluconazole. The presence of electron-donating groups significantly influenced their efficacy against various fungal strains .

- Antimicrobial Spectrum : Another investigation into similar compounds showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming established antibiotics .

- Cytotoxicity Studies : Evaluations on human embryonic kidney (HEK-293) cells indicated that many triazole derivatives are nontoxic at effective concentrations, making them suitable candidates for further development in clinical settings .

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities of compounds containing the triazole scaffold. Here are some key findings:

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have been tested against various fungal strains, including Candida albicans. In vitro studies indicated that certain derivatives possess lower minimum inhibitory concentrations (MICs) compared to established antifungal agents like fluconazole .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria. In vitro assays demonstrated promising results against multidrug-resistant strains, suggesting potential use in treating resistant infections .

Therapeutic Applications

The diverse biological activities of this compound open avenues for various therapeutic applications:

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

- Study on Antifungal Efficacy : A series of synthesized triazoles were tested against Candida species, showing that modifications in the side chains significantly enhanced antifungal activity compared to fluconazole .

- Antibacterial Assessment : Compounds similar to this compound were assessed for their activity against Mycobacterium tuberculosis, revealing potent activity against drug-resistant strains .

Chemical Reactions Analysis

Triazole Ring

-

Electrophilic Substitution : Limited due to electron-withdrawing effects of nitrogen atoms.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Ru) via nitrogen lone pairs .

Carboxamide Group

-

Hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, forms carboxylic acid and amine.

-

Reduction : LiAlH₄ reduces the carboxamide to a primary amine.

Aromatic Substituents

-

Methoxy Groups :

-

Demethylation : HBr or BBr₃ converts methoxy to hydroxyl groups.

-

Electrophilic Aromatic Substitution : Limited activity due to steric hindrance from adjacent substituents.

-

-

Pyridine Ring :

Stability and Degradation Pathways

| Condition | Effect |

|---|---|

| Acidic (pH < 3) | Hydrolysis of carboxamide to carboxylic acid and 3-methoxybenzylamine. |

| Basic (pH > 10) | Saponification of carboxamide possible under prolonged exposure. |

| Oxidative (H₂O₂, O₂) | Triazole ring remains stable; methoxy groups may oxidize to quinones. |

| Thermal (>150°C) | Decomposition observed via TGA; melting point ~210–215°C. |

Comparative Reactivity with Analogues

Key Research Findings

-

Synthetic Optimization : DBU as a base in MeCN at 50°C improves cycloaddition yield (>90%) .

-

Biological Interactions : The carboxamide group enhances hydrogen bonding with enzyme active sites (e.g., kinase targets).

-

Stability in Solution : Stable in DMSO and MeOH for >72 hours at 25°C; degradation observed in aqueous buffers (pH 7.4).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Triazole Cores

Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Core: Pyrazole (vs. triazole in the target compound).

- Substituents: Chloro, cyano, methyl, and phenyl groups.

- Activity: Not explicitly reported, but pyrazole-carboxamides are often explored for antimicrobial or antitumor properties.

Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate ():

- Core: 1,2,3-Triazole.

- Substituents: Phenyl, pyridin-3-yl, and ethyl ester.

- Activity: Inhibited NCI-H522 lung cancer cell growth (GP = 70.94%).

- Comparison: Replacing the ethyl ester with a 3-methoxybenzyl carboxamide (target compound) may improve binding through hydrogen bonding or π-stacking interactions. The pyridin-4-yl group (vs. pyridin-3-yl) could alter kinase selectivity .

Triazole-Carboxamides with Anticancer Activity

1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thieno[3,2-d]Pyrimidin-4-yloxy)Phenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxamide ():

- Substituents: 4-Chlorophenyl, trifluoromethyl, thienopyrimidinyl.

- Activity: Selective c-Met inhibitor (IC₅₀ < 100 nM) with apoptosis-inducing effects in multiple cancer cell lines.

- Comparison: The target compound lacks the thienopyrimidinyl group but includes methoxy substituents, which may reduce metabolic instability compared to trifluoromethyl groups. Methoxy groups could enhance membrane permeability .

N-[2,6-Difluoro-3-(Propylsulfonamido)Phenyl]-1-(2,4-Dihydroxy-5-Isopropylphenyl)-5-(Pyridin-4-yl)-1H-1,2,3-Triazole-4-Carboxamide (4d, ):

- Substituents: Dihydroxy-isopropylphenyl, sulfonamide, pyridin-4-yl.

- Activity: Dual Hsp90/B-Raf/PDHK1 inhibitor (IC₅₀ = 0.12–0.45 μM).

- The absence of sulfonamide groups might limit multi-target kinase activity .

Physicochemical and Pharmacokinetic Properties

Key Research Findings and Implications

- Structural Optimization: The target compound’s methoxy and pyridinyl groups balance lipophilicity and hydrogen-bonding capacity, a strategy employed in kinase inhibitors like those targeting c-Met and Hsp90 .

- Synthetic Feasibility: Analogous coupling methods (EDCI/HOBt) used for pyrazole-carboxamides are likely applicable, though recrystallization conditions may vary due to methoxy group polarity.

- Further assays (e.g., kinase profiling, cytotoxicity) are warranted.

Q & A

Q. Critical Factors for Yield Optimization :

- Temperature : Reactions often proceed at 50°C to balance kinetics and side reactions .

- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity of intermediates .

- Catalyst Loading : Cu(I) catalysts (e.g., CuBr) in CuAAC improve regioselectivity .

Basic: How is the structural characterization of this compound validated?

Answer:

A combination of spectroscopic and chromatographic methods is used:

- ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8 ppm for OCH₃), pyridinyl protons (δ ~7.5–8.5 ppm), and triazole carbons (δ ~150–160 ppm) confirm regiochemistry .

- HRMS : Exact mass analysis (e.g., m/z 311.31 for C₁₆H₁₄FN₅O) validates molecular formula .

- IR : Absorbance for carboxamide (ν ~1650 cm⁻¹) and triazole (ν ~1500 cm⁻¹) groups .

Advanced: How can researchers mitigate the low aqueous solubility of this compound in bioassays?

Answer:

Low solubility (common in lipophilic triazoles) can be addressed via:

Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based systems to enhance dissolution without denaturing proteins .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Structural Analogues : Replace methoxy groups with polar substituents (e.g., -OH, -COOH) while retaining activity .

Advanced: How should contradictory enzyme inhibition data be analyzed?

Answer:

Contradictions may arise from assay variability or off-target effects. Recommended steps:

Assay Replication : Repeat under standardized conditions (pH, temperature) .

Orthogonal Assays : Validate using fluorescence polarization (FP) or surface plasmon resonance (SPR) .

Kinetic Studies : Determine IC₅₀ values under varying substrate concentrations to rule out non-competitive inhibition .

Advanced: What computational strategies predict binding affinity with target enzymes?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole core and active sites (e.g., hydrogen bonding with pyridinyl groups) .

MD Simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS) .

QSAR Models : Corrogate substituent effects (e.g., methoxy position) with activity data .

Advanced: What strategies optimize pharmacokinetic properties through derivative synthesis?

Answer:

Derivative design focuses on:

Bioisosteric Replacement : Substitute pyridinyl with isoxazolyl groups to enhance metabolic stability .

Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate CYP450 interactions .

Prodrug Synthesis : Link carboxamide to hydrolyzable esters for improved oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.